DO3A tert-Butyl ester

説明

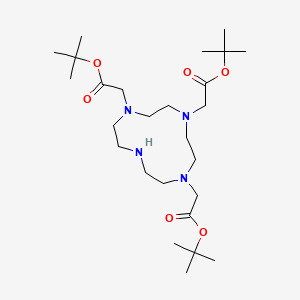

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (CAS: 122555-91-3; hydrobromide salt: 149353-23-1), commonly abbreviated as DO3A-t-Bu, is a macrocyclic ligand derived from cyclen (1,4,7,10-tetraazacyclododecane). It features three tert-butyl ester-protected acetate arms and one unsubstituted nitrogen atom at the 10th position of the cyclen ring . This compound serves as a critical precursor for synthesizing metal chelators used in biomedical applications, particularly in magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals .

特性

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHVTLJFPDOJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459679 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122555-91-3 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Design and Mechanistic Insights

A breakthrough in synthetic efficiency was achieved through the development of a one-step alkylation protocol, as detailed in patent WO2021116165A1. This method optimizes stoichiometry, solvent selection, and temperature control to maximize trialkylation while minimizing byproducts.

The reaction mechanism involves nucleophilic substitution, where the secondary amines of cyclen attack the electrophilic carbon of tert-butyl bromoacetate. Sodium acetate acts as a weak base, deprotonating the amines to enhance their nucleophilicity without promoting over-alkylation. The use of DMAC as a polar aprotic solvent facilitates reagent solubility and stabilizes transition states through dipole interactions.

Stepwise Procedure and Conditions

- Suspension Preparation : Cyclen (1.0 equiv) and sodium acetate (3.0–3.3 equiv) are suspended in DMAC at 10–15°C. A stoichiometric amount of tert-butyl bromoacetate (3.0–3.3 equiv) is dissolved in DMAC (4–5 mol/L) and added dropwise over 2–3 hours.

- Controlled Alkylation : The mixture is stirred at 10–15°C for 20–25 hours, then warmed to 25°C for 2–4 hours to ensure complete reaction.

- Work-Up and Isolation : The reaction slurry is diluted with purified water (4–6× the weight of cyclen) at 20°C, precipitating the product as a hydrobromide salt. The solid is collected by filtration, washed with cold DMAC/water mixtures, and dried under vacuum.

Key Parameters :

- Temperature : Maintaining ≤15°C during tert-butyl bromoacetate addition prevents exothermic side reactions.

- Solvent Ratio : DMAC-to-water ratios >3:1 minimize product solubility, enhancing precipitation.

- Stoichiometry : A 10% excess of tert-butyl bromoacetate (1:3.3 cyclen:alkylating agent) compensates for volatilization losses.

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Method | Modern One-Step Method |

|---|---|---|

| Reaction Time | 120 hours | 24–30 hours |

| Yield | 65–80% | 85–90% |

| Purification Steps | 4–5 (recrystallization, washes) | 2 (precipitation, filtration) |

| Byproduct Formation | 10–15% di-alkylated species | <5% impurities |

| Solvent Consumption | High (DMAC, chloroform, ether) | Moderate (DMAC, water) |

Table 1: Efficiency comparison of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate synthesis routes.

The modern protocol reduces purification complexity by exploiting the low solubility of the hydrobromide salt in aqueous DMAC. This contrasts with older methods that required organic solvent extraction to separate unreacted cyclen and sodium bromide (NaBr) byproducts.

Industrial-Scale Production and Process Optimization

Scalability Challenges

Transitioning from lab-scale to industrial production necessitated addressing:

- Exothermicity Management : Controlled addition rates and jacketed reactors maintain temperatures ≤15°C during alkylation.

- Solvent Recovery : DMAC is distilled from filtrates and reused, reducing costs by 40–50%.

- Particle Size Control : Adjusting water addition rates during precipitation ensures uniform crystal morphology, facilitating filtration.

Quality Control Metrics

- Purity : ≥97% (HPLC, CHN analysis).

- Residual Solvents : <500 ppm DMAC (GC-MS).

- Heavy Metals : <10 ppm (ICP-OES).

Applications and Downstream Processing

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate serves as a precursor for MRI contrast agents like Gadoteridol and Gadobutrol. Post-synthesis, the tert-butyl groups are cleaved via acid hydrolysis (e.g., trifluoroacetic acid), yielding the triacetic acid ligand. Subsequent complexation with gadolinium(III) chloride under inert conditions produces the final contrast agent.

化学反応の分析

Types of Reactions

DO3A-t-Bu-ester undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution.

Deprotection Reactions: The tert-butyl ester groups can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the corresponding carboxylic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Substitution: Various functionalized derivatives of DO3A.

Deprotection: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid).

科学的研究の応用

Medical Imaging

One of the most significant applications of Tri-tert-butyl DOTA is as a chelating agent for metal ions used in magnetic resonance imaging (MRI) and positron emission tomography (PET) . Its ability to form stable complexes with metals like gadolinium (Gd) enhances the contrast in MRI scans.

Case Study : A study by De León-Rodríguez and Kovacs (2008) demonstrated the efficacy of DOTA-conjugates in improving the imaging quality of MRI by utilizing Gd-DOTA complexes, which provided high stability and low toxicity in biological systems .

Radiopharmaceuticals

DOTA is widely utilized in the development of radiopharmaceuticals for targeted cancer therapy. The compound can be conjugated with various radioisotopes such as and , allowing for targeted delivery of radiation to tumor sites.

| Radioisotope | Application | Study Reference |

|---|---|---|

| PET imaging | De León-Rodríguez & Kovacs (2008) | |

| Targeted radiotherapy | Clinical trials on Lu-DOTA conjugates |

Bioconjugation

Tri-tert-butyl DOTA serves as an effective reagent for bioconjugation processes. It can be attached to peptides or proteins through its carboxyl groups, facilitating the development of targeted therapeutics.

Example Application : The coupling of DOTA to peptides enhances their pharmacokinetic properties and allows for specific targeting of cancer cells. Research indicates that this method improves the therapeutic index of peptide-based drugs significantly .

Data Tables

The synthesis of Tri-tert-butyl DOTA involves several steps, typically starting from 1,4,7,10-tetraazacyclododecane. The stability of this compound under physiological conditions makes it particularly suitable for medical applications.

作用機序

DO3A-t-Bu-エステルとその誘導体の作用機序は、金属イオンとの安定な錯体の形成を伴います。環状マクロサイクルの窒素原子が金属イオンに配位して、安定なキレートを形成します。 このキレート化は、金属イオンの溶解度と安定性を高め、画像化や治療など、さまざまな用途に適したものにします .

類似化合物との比較

Key Properties

- Molecular formula : C26H50N4O6 (free base); molecular weight: ~514 g/mol.

- Hydrobromide salt : C26H51BrN4O6 (MW: 595.61 g/mol) .

- Storage : Typically stored at -20°C as a crystalline powder .

Comparison with Similar Compounds

Structural and Functional Comparison

Stability and Chelation Properties

- DOTA : Superior stability for Gd(III) and lanthanides due to four coordinating arms. Ideal for long-circulating agents .

- DO3A-t-Bu : Deprotection yields DO3A, which forms less stable complexes than DOTA but allows tailored pharmacokinetics .

- DTPA : Linear structure results in lower kinetic stability; replaced by macrocycles in clinical use .

Functionalization and Modifications

Physicochemical Properties

| Property | DO3A-t-Bu | DOTA | DTPA |

|---|---|---|---|

| Molecular Weight (g/mol) | 514 (free base) | 404.38 | 393.35 |

| Solubility | Organic solvents | Aqueous | Aqueous |

| Lipophilicity | High (tert-butyl) | Low | Low |

MRI Contrast Agents

Radiopharmaceuticals

Hyperpolarized Agents

DO3A-t-Bu precursors enable <sup>19</sup>F MRI probes with enhanced signal-to-noise ratios via hyperpolarization techniques .

生物活性

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate (often referred to as t-Bu-DO3A) is a macrocyclic compound widely studied for its biological activity and potential applications in medical imaging and therapy. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C28H52N4O8

- Molecular Weight : 572.73 g/mol

- CAS Number : 137076-54-1

- Purity : Typically >97% .

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate serves primarily as a chelating agent for metal ions such as gadolinium. Its structure allows it to form stable complexes that enhance the efficacy of gadolinium in magnetic resonance imaging (MRI) applications. The compound's ability to modulate the relaxivity of gadolinium ions is crucial for improving contrast in MRI scans .

2. In Vitro Studies

In vitro studies have demonstrated that t-Bu-DO3A complexes exhibit significant anti-inflammatory properties. For instance:

- Cell Viability Assays : Various concentrations (1 to 100 μM) of t-Bu-DO3A were tested on different cell lines. Results indicated that the compound did not exhibit cytotoxicity at lower concentrations while effectively reducing inflammation markers in higher concentrations .

- Free Radical Scavenging Activity : The compound has been shown to scavenge free radicals effectively in DPPH and ABTS assays, indicating its potential antioxidant properties .

3. In Vivo Studies

In vivo evaluations have focused on the anti-inflammatory effects of t-Bu-DO3A:

- Animal Models : Studies using lipopolysaccharide (LPS)-induced inflammation models have shown that administration of t-Bu-DO3A significantly reduces nitric oxide production and inhibits inducible nitric oxide synthase (iNOS) activity .

- MRI Applications : The stability of gadolinium-t-Bu-DO3A complexes under physiological conditions has been confirmed through various studies, making them suitable for clinical applications in MRI diagnostics .

Case Studies

Q & A

Q. What are the standard synthetic protocols for preparing Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3AtBu)?

The compound is typically synthesized via nucleophilic substitution reactions. A widely cited method involves reacting cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate in the presence of sodium acetate in anhydrous N,N-dimethylacetamide (DMA) under inert argon atmosphere, achieving yields of 73–87% . Key steps include:

Q. How is the purity and structural integrity of DO3AtBu validated in academic research?

Analytical validation employs:

Q. What are the primary applications of DO3AtBu in coordination chemistry?

DO3AtBu serves as a precursor for synthesizing lanthanide(III) complexes (e.g., Gd, Eu) for MRI contrast agents or optical probes. The tert-butyl groups protect carboxylates during functionalization, enabling post-synthetic modifications .

Advanced Research Questions

Q. How can reaction yields be optimized for DO3AtBu synthesis when inconsistencies arise?

Yield discrepancies (e.g., 73% vs. 87% in similar protocols ) often stem from:

- Reaction atmosphere : Strict inert conditions (argon) minimize oxidation side products.

- Stoichiometry : Excess tert-butyl bromoacetate (2–3 eq. per amine) ensures complete alkylation.

- Temperature control : Gradual warming from 0°C to room temperature avoids exothermic side reactions.

- Purification : Use of silica gel chromatography with gradient elution (hexane/ethyl acetate) improves recovery .

Q. How do researchers resolve contradictions in NMR and LC-MS data during structural characterization?

Discrepancies between NMR (e.g., missing tert-butyl peaks) and LC-MS (correct molecular ion) may indicate:

- Residual solvents : Drying under high vacuum or deuterated solvent exchange resolves artifactual NMR signals.

- Tautomerism : pH-dependent equilibria in solution (e.g., protonated vs. deprotonated amines) require - HMBC for clarification .

- Complementary techniques : Pair -DEPTO NMR with HSQC to assign overlapping carbon signals .

Q. What strategies are employed to functionalize DO3AtBu for targeted imaging probes?

Advanced modifications include:

- Michael addition : Alkylation with acrylamido esters to introduce bioorthogonal handles (e.g., benzyl esters) .

- Silylation : Grafting trimethoxysilyl groups for surface immobilization on silica-based substrates (e.g., nanoparticles) .

- Click chemistry : Azide-alkyne cycloaddition with DBCO-PEG conjugates for biocompatibility enhancement .

Q. How do researchers address stability challenges in DO3AtBu-derived complexes under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。